An In-depth Technical Guide to 5-Chloro-2-(2-chlorophenoxy)aniline (CAS No. 56966-48-4)
An In-depth Technical Guide to 5-Chloro-2-(2-chlorophenoxy)aniline (CAS No. 56966-48-4)
This guide provides a comprehensive technical overview of 5-Chloro-2-(2-chlorophenoxy)aniline, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Unveiling a Versatile Scaffold
5-Chloro-2-(2-chlorophenoxy)aniline is a substituted diphenyl ether derivative with the CAS number 56966-48-4.[1][2][3] Its structure, featuring a dichlorinated phenoxy aniline backbone, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][5] Anilines and their derivatives are foundational components in the development of numerous therapeutic agents due to their versatile reactivity and ability to interact with biological targets.[4] This guide will delve into the chemical properties, synthesis, potential applications, and analytical characterization of this compound.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-Chloro-2-(2-chlorophenoxy)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 56966-48-4 | [1][2][3][6] |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][3][7] |
| Molecular Weight | 254.11 g/mol | [1][3][7] |
| IUPAC Name | 5-chloro-2-(2-chlorophenoxy)aniline | [1] |
| Synonyms | 2-Amino-2',4-dichlorodiphenyl ether, 5-Chloro-2-(2-chlorophenoxy)benzenamine | [1][8] |
| Boiling Point | 210°C at 11 mmHg | [2] |
Synthesis Pathway: An Ullmann Condensation and Reduction Approach
The synthesis of 5-Chloro-2-(2-chlorophenoxy)aniline typically involves a two-step process: an Ullmann condensation followed by the reduction of a nitro group. This approach is a common strategy for the formation of diaryl ethers and subsequent conversion to anilines. A related patent for a similar compound outlines a process involving the reduction of a nitroaromatic compound.[9]
Step-by-Step Synthesis Protocol:
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Ullmann Condensation: 2,4-dichloronitrobenzene is reacted with 2-aminophenol in the presence of a copper catalyst and a base, such as potassium carbonate, in a high-boiling point solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, forming the diaryl ether linkage.
-
Nitro Group Reduction: The resulting nitro-diaryl ether intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to an amino group (-NH₂). A common method for this transformation is catalytic hydrogenation using a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
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Purification: The final product, 5-Chloro-2-(2-chlorophenoxy)aniline, is purified from the reaction mixture using standard laboratory techniques such as extraction, chromatography, and recrystallization to achieve the desired purity.
Caption: Generalized synthesis workflow for 5-Chloro-2-(2-chlorophenoxy)aniline.
Applications in Drug Discovery and Development
While specific drug candidates directly incorporating 5-Chloro-2-(2-chlorophenoxy)aniline are not widely reported in public literature, its structural motifs are prevalent in medicinal chemistry.[5] Chloro-containing compounds and aniline derivatives are integral to a vast array of FDA-approved drugs.[5] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The aniline group serves as a versatile handle for further chemical modifications to build more complex molecular architectures.
This compound serves as a valuable starting material for generating libraries of novel compounds for screening in various therapeutic areas. The general workflow for integrating such a building block into a drug discovery pipeline is illustrated below.
Caption: Conceptual integration of a building block into a drug discovery workflow.
Postulated Mechanism of Action: A Note on Aniline-Containing Scaffolds
The precise mechanism of action for 5-Chloro-2-(2-chlorophenoxy)aniline itself is not defined, as it is primarily a synthetic intermediate. However, the broader class of aniline-containing molecules exerts biological effects through various mechanisms.[4] For instance, many kinase inhibitors feature an aniline or related amino-heterocycle core that forms critical hydrogen bonds within the ATP-binding pocket of the enzyme. The general structure of this compound could potentially be modified to target a range of biological pathways implicated in diseases such as cancer or inflammation.[10]
Caption: Generalized inhibition of a protein kinase signaling pathway by an aniline-based drug.
Analytical Characterization
Ensuring the identity and purity of 5-Chloro-2-(2-chlorophenoxy)aniline is crucial for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6] | A single major peak on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with a corresponding mass spectrum showing the molecular ion peak (m/z = 253/255/257 due to chlorine isotopes). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation.[1] | ¹H NMR would show characteristic signals for the aromatic protons and the amine protons. ¹³C NMR would show the expected number of signals for the carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Functional group identification.[1] | Characteristic absorption bands for N-H stretching of the amine, C-O-C stretching of the ether, and C-Cl stretching. |
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
Safety and Handling
5-Chloro-2-(2-chlorophenoxy)aniline is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][11]
As with many aniline derivatives, there is a potential for toxicity, and thorough toxicological properties for this specific compound have not been extensively investigated.[11][12] Therefore, it is prudent to treat it as potentially hazardous upon ingestion, inhalation, or skin absorption.[12][13]
Conclusion
5-Chloro-2-(2-chlorophenoxy)aniline is a chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. Its dichlorinated diphenyl ether aniline structure provides a versatile platform for chemical modification. This guide has provided a technical overview of its properties, synthesis, potential applications, and analytical characterization to support its effective and safe use in a research and development setting.
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